

Application Notes: Unraveling Menin-MLL Disruption with MI-503

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Compound of Interest

Compound Name: MI-503

Cat. No.: B609026

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Introduction

The interaction between menin and the Mixed Lineage Leukemia (MLL) protein is a critical driver in the pathogenesis of acute leukemias characterized by MLL gene rearrangements.[1] The MLL fusion proteins resulting from chromosomal translocations depend on their interaction with menin to maintain their leukemogenic activity.[2][3] This dependency presents a compelling therapeutic target. **MI-503** is a potent, orally bioavailable small molecule inhibitor designed to specifically disrupt this menin-MLL protein-protein interaction, thereby representing a promising therapeutic strategy for MLL-rearranged leukemias and other cancers where this interaction is vital.[4][5]

Mechanism of Action

Menin acts as a scaffold protein, essential for recruiting MLL fusion proteins to target genes, such as HOXA9 and MEIS1.[3][5] This recruitment leads to the trimethylation of histone H3 at lysine 4 (H3K4me3), an epigenetic mark associated with active gene transcription. The subsequent upregulation of genes like HOXA9 and MEIS1 promotes cell proliferation and blocks differentiation, leading to leukemogenesis.[1][5]

MI-503 functions by binding to a pocket on the menin protein that is crucial for its interaction with MLL.[4] By occupying this site, **MI-503** competitively inhibits the menin-MLL interaction. This disruption prevents the recruitment of the MLL fusion complex to chromatin, leading to a reduction in H3K4me3 levels at target gene promoters and subsequent transcriptional repression of key oncogenes like HOXA9 and MEIS1.[2][5][6] Studies have shown that

treatment with **MI-503** leads to a dose-dependent reduction in menin protein levels in MLL-rearranged leukemia cell lines, which occurs via the ubiquitin-proteasome pathway.[7]

Quantitative Data Summary

MI-503 demonstrates potent and selective activity against leukemia cells harboring MLL translocations, while showing minimal effect on cells without these rearrangements.[2][6] Its efficacy is often measured by the half-maximal inhibitory concentration (IC50) for the menin-MLL interaction and the half-maximal growth inhibitory concentration (GI50) in cellular assays.

Parameter	Value	Cell Line(s) / Condition	Citation
IC50	14.7 nM	Cell-free menin-MLL interaction assay	[6]
GI50	0.22 µM	Murine bone marrow cells (MLL-AF9 transformed)	[4][6]
GI50 Range	250 nM - 570 nM	Panel of human MLL leukemia cell lines (e.g., MV4;11, MOLM13)	[2][6]
GI50 Range	0.5 µM - 3.2 µM	Panel of hepatocellular carcinoma cell lines (12-day treatment)	[8]

Protocols: Western Blot Analysis

Western blotting is a crucial technique to validate the mechanism of action of **MI-503** by assessing the levels of key proteins in the menin-MLL pathway. This includes verifying the downregulation of menin itself, the reduction of histone marks like H3K4me3, and the decreased expression of downstream targets such as HOXA9 and MEIS1.

Detailed Protocol: Western Blot for Menin and Downstream Targets

This protocol is designed for researchers using MLL-rearranged human leukemia cell lines such as MV4;11 or THP-1.[\[7\]](#)

1. Cell Culture and Treatment with **MI-503**

- Culture MV4;11 or THP-1 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
- Seed cells in 6-well plates at a density of 5×10^5 cells/mL.
- Prepare stock solutions of **MI-503** in DMSO.
- Treat cells with varying concentrations of **MI-503** (e.g., 0, 1, 3 μ M) or a vehicle control (DMSO) for a specified duration. For menin protein degradation, an 8-hour treatment is effective.[\[7\]](#) For downstream effects on gene expression, longer treatments (24-96 hours) may be required.[\[9\]](#)

2. Protein Extraction

- Harvest cells by centrifugation at 500 x g for 5 minutes. Wash the cell pellet once with ice-cold PBS.
- For whole-cell lysates, add 100-200 μ L of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
- For nuclear extracts (recommended for histone analysis), use a nuclear/cytoplasmic fractionation kit according to the manufacturer's instructions. Histone H3 can be used as a nuclear loading control.[\[10\]](#)
- Incubate the lysate on ice for 30 minutes with periodic vortexing.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant containing the protein lysate and store it at -80°C.

3. Protein Quantification

- Determine the protein concentration of each lysate using a BCA or Bradford protein assay kit, following the manufacturer's protocol.
- Normalize the concentration of all samples with lysis buffer to ensure equal loading.

4. SDS-PAGE and Protein Transfer

- Prepare protein samples by adding Laemmli sample buffer and boiling at 95°C for 5-10 minutes.
- Load 20-40 µg of protein per lane into a 4-20% Tris-Glycine polyacrylamide gel.
- Run the gel at 100-120V until the dye front reaches the bottom.
- Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

5. Immunoblotting

- Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
 - Primary Antibodies:
 - Anti-Menin
 - Anti-H3K4me3
 - Anti-HOXA9
 - Anti-MEIS1
 - Anti-β-actin (Loading control)
 - Anti-Histone H3 (Nuclear loading control)

- Wash the membrane three times with TBST for 10 minutes each.
- Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.

6. Detection and Analysis

- Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
- Incubate the membrane with the ECL substrate for 1-5 minutes.
- Capture the chemiluminescent signal using a digital imaging system.
- Quantify the band intensities using software like ImageJ.^[7] Normalize the intensity of the target protein band to the corresponding loading control band (e.g., β -actin or Histone H3) to determine the relative change in protein expression upon **MI-503** treatment.

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